![molecular formula C5H12Cl2N4 B3107406 N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride CAS No. 1609407-89-7](/img/structure/B3107406.png)
N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
Overview
Description
“N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1609407-89-7 . It has a molecular weight of 199.08 and its IUPAC name is N-methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H10N4.2ClH/c1-6-3-5-8-7-4-9(5)2;;/h4,6H,3H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Novel Triazole Derivatives and Their Applications
Triazole Derivatives in Drug Development : Triazole compounds, including 1,2,3- and 1,2,4-triazole derivatives, have been extensively studied for their broad range of biological activities. Research indicates that these compounds are important for the development of new drugs due to their structural versatility and potential for diverse biological activities. These activities include anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The synthesis of novel triazole derivatives aims to address emerging diseases, antibiotic resistance, and neglected diseases that impact global health significantly (Ferreira et al., 2013).
Synthetic Routes for Triazoles : The synthesis of 1,2,3-triazoles, facilitated by copper(I)-catalyzed azide-alkyne cycloaddition (click chemistry), represents a cornerstone in the construction of these biologically significant molecules. This methodology is praised for its simplicity, high yield, and the ability to produce a wide variety of biologically active triazole compounds. Such synthetic versatility underscores the importance of triazoles in pharmaceutical chemistry and material science (Kaushik et al., 2019).
Physico-Chemical Properties and Applications : The study of 1,2,4-triazole derivatives, focusing on their physico-chemical properties, highlights their use beyond pharmacology. These derivatives find applications in engineering, metallurgy, and agriculture due to their characteristics as optical materials, photosensitizers, antioxidants, and corrosion inhibitors. This versatility showcases the scientific interest in triazole derivatives across diverse research fields and industries (Parchenko, 2019).
Proton-Conducting Polymeric Membranes : Research into polymeric membranes based on 1,2,4-triazole for fuel cell applications illustrates the material science aspect of triazole derivatives. These compounds enhance membrane properties such as film-forming ability, thermal stability, and ionic conductivity, demonstrating the potential of triazoles in energy and biotechnology applications (Prozorova & Pozdnyakov, 2023).
Safety and Hazards
The compound’s Material Safety Data Sheet (MSDS) should be consulted for detailed safety and hazard information . As a general rule, appropriate safety precautions should be taken when handling chemical substances, including the use of personal protective equipment and proper storage and disposal methods.
properties
IUPAC Name |
N-methyl-1-(4-methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.2ClH/c1-6-3-5-8-7-4-9(5)2;;/h4,6H,3H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWPBQYZVIFSNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN=CN1C.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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